
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene
描述
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a methylphenoxy group, and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzene, 3-methylphenol, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (e.g., 80-120°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium carbonate, DMF, THF, elevated temperatures.
Oxidation Reactions: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature or elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines from nitro derivatives.
科学研究应用
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-chloro-1-(4-methylphenoxy)-4-(trifluoromethyl)benzene
- 2-chloro-1-(3-methylphenoxy)-3-(trifluoromethyl)benzene
- 2-chloro-1-(3-methylphenoxy)-4-(difluoromethyl)benzene
Uniqueness
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the chloro, methylphenoxy, and trifluoromethyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
42874-96-4 |
|---|---|
分子式 |
C14H10ClF3O |
分子量 |
286.67 g/mol |
IUPAC 名称 |
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10ClF3O/c1-9-3-2-4-11(7-9)19-13-6-5-10(8-12(13)15)14(16,17)18/h2-8H,1H3 |
InChI 键 |
CSXRLIIXUVVUTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
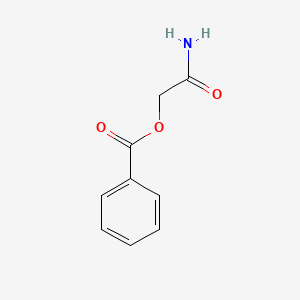
![4-[(2-Methylquinazolin-4-yl)amino]phenol](/img/structure/B8789398.png)
![2-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B8789403.png)
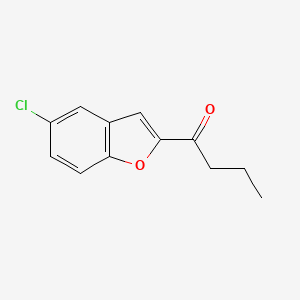
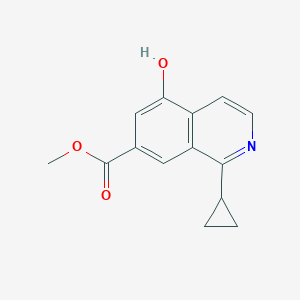
![2-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione](/img/structure/B8789418.png)
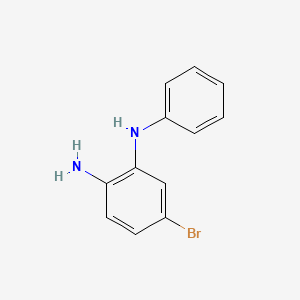
![Methyl 4,5-dimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B8789446.png)
![5-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B8789452.png)


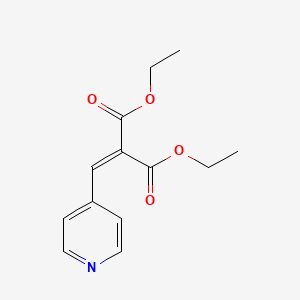
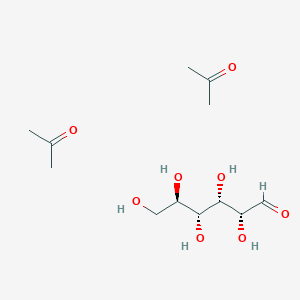
![Methyl 6-([(benzyloxy)carbonyl]amino)hexanoate](/img/structure/B8789480.png)
